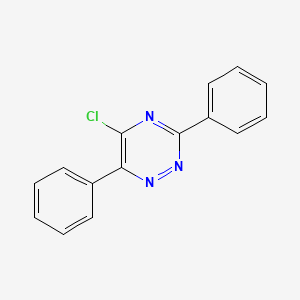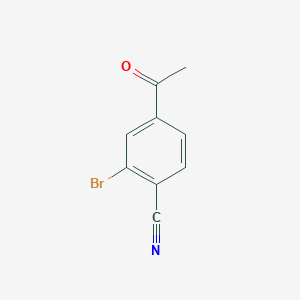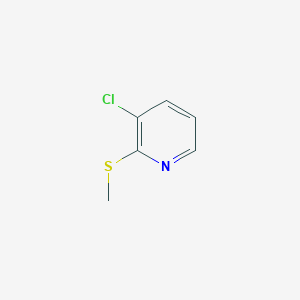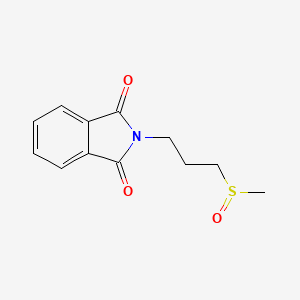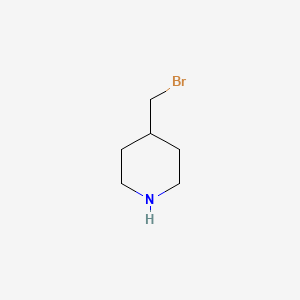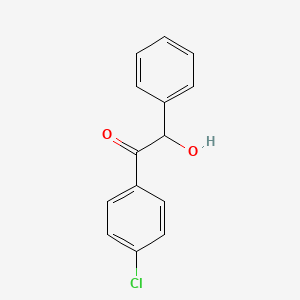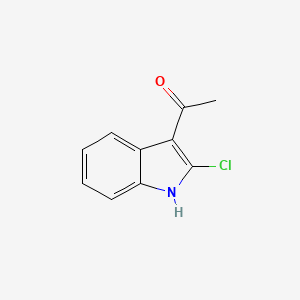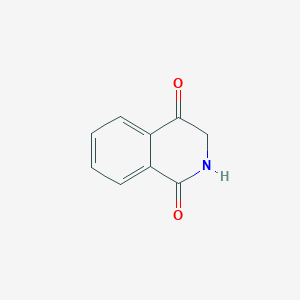
2,3-Dihydroisoquinoline-1,4-dione
Vue d'ensemble
Description
2,3-Dihydroisoquinoline-1,4-dione is a chemical compound with the molecular formula C9H7NO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves a metal-free switchable synthesis through the oxidation of isoquinolinium salts . This process constructs 1,4-bridged dihydroisoquinoline-3-ones for the first time via the sequential oxidation/annulation of isoquinolinium salts .Chemical Reactions Analysis
This compound compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods . The diverse range of synthetic methods employs acryloyl benzamides as key substrates .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 161.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
La 2,3-Dihydroisoquinoline-1,4-dione sert d'intermédiaire clé dans la synthèse de composés hétérocycliques, qui sont cruciaux en chimie pharmaceutique. La réactivité du composé permet la construction d'échafaudages hétérocycliques riches en oxygène, qui sont précieux dans le développement de nouveaux médicaments .
Réactions en cascade
Ce composé est utilisé dans des réactions en cascade, un processus impliquant des réactions consécutives sans isolation d'intermédiaires. Ces réactions sont importantes pour leur économie atomique et en nombre d'étapes, ce qui les rend écologiques et rentables pour les applications industrielles .
Processus d'oxydation sans métaux
Dans le domaine de la chimie verte, la this compound est impliquée dans des processus d'oxydation à l'air sans métaux. Ces processus sont essentiels pour réduire l'impact environnemental de la synthèse chimique en évitant les catalyseurs à base de métaux lourds .
Électrosynthèse
L'électrosynthèse est une méthode qui utilise l'énergie électrique pour piloter des réactions chimiques. La this compound peut être synthétisée sélectivement par électrosynthèse, ce qui constitue une alternative plus propre aux méthodes de synthèse traditionnelles .
Activité biologique
Les dérivés de la this compound présentent une variété d'activités biologiques. Ils ont été étudiés pour leurs propriétés antimétastatiques, anti-inflammatoires, analgésiques, antiarythmiques, antiagrégantes, antihypertensives et antibactériennes potentielles .
Industrie pharmaceutique
Dans les produits pharmaceutiques, les dérivés de la this compound sont explorés pour leur potentiel thérapeutique. Leur diversité structurale en fait des candidats pour la découverte et la conception de médicaments, en particulier pour cibler les maladies complexes .
Interaction avec la protéine tubuline
Les dérivés du composé ont été étudiés pour leur interaction avec la protéine tubuline, ce qui est important dans la recherche sur le cancer. La compréhension de cette interaction peut conduire au développement de nouveaux agents anticancéreux .
Chimie organique et médicinale
Enfin, la this compound est un sujet d'intérêt en chimie organique et médicinale pour sa polyvalence dans la synthèse de dérivés de l'isoquinoléine. Ces dérivés sont des composants importants des médicaments anticancéreux, antimalariques et autres .
Safety and Hazards
The safety information for 2,3-Dihydroisoquinoline-1,4-dione includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
The future directions for the study of 2,3-Dihydroisoquinoline-1,4-dione could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, there is interest in the development of novel this compound analogs with potent biological activity .
Mécanisme D'action
Mode of Action
It is known that isoquinoline derivatives demonstrate a wide range of biological activities . The interaction of 2,3-Dihydroisoquinoline-1,4-dione with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Isoquinoline alkaloids, a related class of compounds, are known to affect a variety of biological pathways due to their diverse structures .
Result of Action
As a member of the isoquinoline family, it may share some of the biological activities common to these compounds, such as anti-cancer and anti-malarial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature and is very soluble in water . These properties can affect how the compound interacts with its environment and performs its biological activities .
Analyse Biochimique
Biochemical Properties
2,3-Dihydroisoquinoline-1,4-dione plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of neurotransmitters and xenobiotics, respectively . The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. Additionally, this compound has been shown to bind to proteins involved in oxidative stress responses, potentially modulating their function and protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways related to neurotransmitter release and synaptic plasticity . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of genes involved in cell survival and apoptosis . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, its interaction with monoamine oxidase can lead to the inhibition of neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression profiles and metabolic shifts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert neuroprotective effects, enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters and xenobiotics . It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolic flux and levels of various metabolites . The compound can also affect the synthesis and degradation of other bioactive molecules, thereby modulating overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .
Propriétés
IUPAC Name |
2,3-dihydroisoquinoline-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRHHSIPJQOVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500781 | |
| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31053-30-2 | |
| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)

